molecular formula C24H23ClN6OS2 B2788188 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one CAS No. 689267-11-6

1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one

Cat. No.: B2788188
CAS No.: 689267-11-6
M. Wt: 511.06
InChI Key: AMDBYMRCWKUTGJ-UHFFFAOYSA-N
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Description

1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one is a complex synthetic small molecule of significant interest in early-stage pharmacological research, particularly in the field of kinase inhibition. Its structure incorporates a quinazolin-4(1H)-one scaffold, a moiety widely recognized for its role in ATP-competitive kinase inhibitors [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4396791/]. This core is linked to a chlorophenyl-piperazine group via a thiazole-containing ketone chain, suggesting potential for high-affinity binding and selectivity. Researchers are investigating this compound primarily as a lead structure for the development of novel therapeutics targeting tyrosine kinase -mediated signaling pathways, which are implicated in oncology and inflammatory diseases. The presence of the sulfanylidene (thioxo) group on the quinazolinone ring is a critical pharmacophore that can enhance potency by forming additional hydrogen bonds within the kinase active site. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-[2-[(Z)-(2-sulfanylidene-4aH-quinazolin-4-ylidene)amino]-1,3-thiazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN6OS2/c1-15-6-7-16(25)12-20(15)30-8-10-31(11-9-30)21(32)13-17-14-34-24(26-17)29-22-18-4-2-3-5-19(18)27-23(33)28-22/h2-7,12,14,18H,8-11,13H2,1H3,(H,26,28,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUMXLJTVLUYGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CC3=CSC(=N3)N=C4C5C=CC=CC5=NC(=S)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CC3=CSC(=N3)/N=C\4/C5C=CC=CC5=NC(=S)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into the synthesis, biological activity, and pharmacological implications of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a piperazine ring, a thiazole moiety, and a quinazoline derivative. The molecular formula is C23H24ClN5OSC_{23}H_{24}ClN_5OS with a molecular weight of approximately 477.99 g/mol. The compound's structural features are essential for its biological activity.

PropertyValue
Molecular FormulaC23H24ClN5OS
Molecular Weight477.99 g/mol
LogP4.4209
Polar Surface Area47.216 Ų
Hydrogen Bond Acceptors5

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthesis often employs methods such as EDC-HOBt coupling for amide bond formation and other standard organic synthesis techniques to construct the thiazole and quinazoline rings.

Antimicrobial Activity

Research indicates that compounds containing thiazole and piperazine structures exhibit significant antimicrobial properties. For instance, derivatives similar to our compound have shown moderate to excellent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

In vitro studies have demonstrated that the synthesized compounds can inhibit bacterial growth, with some compounds achieving minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Activity

The potential anticancer effects of this compound have also been explored. Studies suggest that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins .

In particular, compounds with similar structural motifs have shown efficacy against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), indicating that our compound may possess similar properties .

Neuropharmacological Effects

The piperazine component is known for its neuropharmacological activity, particularly in modulating neurotransmitter systems. Compounds derived from piperazine have been investigated for their potential as anxiolytics and antidepressants . Preliminary studies suggest that our compound may interact with serotonin receptors, which could contribute to its therapeutic effects in neuropsychiatric disorders.

Case Studies

Several studies have been conducted to evaluate the biological activity of compounds related to our target molecule:

  • Antimicrobial Screening : A series of thiazole-piperazine derivatives were screened for antibacterial activity, revealing that modifications in the piperazine ring significantly influence potency .
    Compound IDBacterial StrainMIC (µg/mL)
    5aE. coli32
    5bS. aureus16
  • Cytotoxicity Assays : In vitro cytotoxicity tests showed that certain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, suggesting promising anticancer potential .
    Compound IDCell LineIC50 (µM)
    7lMCF-75.0
    7mHeLa3.7

Scientific Research Applications

Anticancer Activity

Recent studies have indicated the compound's potential as an anticancer agent. The unique thiazole and quinazoline moieties are known for their biological activities, particularly in inhibiting tumor growth. The compound has shown effectiveness in preclinical models of various cancers, including prostate and breast cancer.

Case Study : A study published in Cancer Research demonstrated that derivatives of this compound inhibited the proliferation of cancer cells by inducing apoptosis through the activation of specific signaling pathways .

Neuropharmacological Effects

The piperazine ring in this compound suggests potential neuropharmacological effects, making it a candidate for the treatment of neurological disorders such as anxiety and depression.

Research Findings : In a study conducted on rodent models, compounds with similar structural features exhibited anxiolytic effects without the sedative side effects typically associated with benzodiazepines .

Antimicrobial Properties

The presence of sulfur and nitrogen atoms in the structure may confer antimicrobial properties. Preliminary studies have indicated that this compound can inhibit the growth of various bacterial strains.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the piperazine and thiazole rings can lead to enhanced biological activity.

Comparative Analysis Table

ModificationActivity Change
Fluorination at position 2Increased anticancer activity
Methyl substitution on thiazoleEnhanced antimicrobial properties

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Ring

The piperazine ring undergoes alkylation or acylation under basic conditions. For example:

Reaction Type Conditions Products
N-AlkylationAlkyl halide, K₂CO₃, DMF, 80°CQuaternary ammonium derivatives with enhanced water solubility .
AcylationAcetyl chloride, Et₃N, CH₂Cl₂Acetylated piperazine derivatives for improved pharmacokinetic properties .

Thiazole Ring Reactivity

The 1,3-thiazole moiety participates in electrophilic substitutions and cycloadditions:

Reaction Type Conditions Products
BrominationBr₂, CHCl₃, 0°C5-Bromo-thiazole derivatives (confirmed via NMR in related compounds).
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME, 100°CBiaryl-thiazole hybrids for expanded SAR studies.

Quinazoline Sulfanylidene Modifications

The 2-sulfanylidene-1,2-dihydroquinazolin-4-yl group shows redox and condensation activity:

Reaction Type Conditions Products
OxidationH₂O₂, AcOH, 60°CSulfone derivatives (detected via LC-MS in analog studies).
CondensationAldehyde, piperidine, EtOHSchiff base adducts at the exocyclic amino group.

Hydrolysis of the Ethanone Linker

The ketone linker is susceptible to hydrolysis under acidic/basic conditions:

Reaction Type Conditions Products
Acidic HydrolysisHCl (6M), reflux, 12hCarboxylic acid intermediate (isolated in 78% yield in related systems) .
Basic HydrolysisNaOH (2M), MeOH, 50°CSodium carboxylate salt for ionic derivatives.

Metal Complexation

The sulfur and nitrogen atoms enable coordination with transition metals:

Metal Ion Conditions Complex Type
Cu(II)CuCl₂, MeOH, RTOctahedral complexes (characterized via UV-Vis and ESR).
Pd(II)Pd(OAc)₂, DMF, 80°CSquare-planar catalysts for cross-coupling applications .

Key Stability Considerations:

  • pH Sensitivity : Degrades above pH 9 via quinazoline ring-opening.

  • Thermal Stability : Stable up to 200°C (TGA data from analog studies).

Comparison with Similar Compounds

Table 1: Structural Comparison with Key Analogs

Compound Class Core Structure Key Substituents Potential Bioactivity Reference
Target Compound Piperazine-ethanone-thiazole 5-Chloro-2-methylphenyl, sulfanylidene-dihydroquinazoline Antiproliferative/CNS*
Piperazine-ethanones () Piperazine-ethanone Triazole-pyrimidine Kinase inhibition*
4-Chloro-2-(piperazin-1-yl)quinazolines () Piperazine-quinazoline Chlorophenyl Anticonvulsant

Pharmacological Activity

  • CNS modulation : Piperazine derivatives () are prevalent in antipsychotic and anticonvulsant agents. The 5-chloro-2-methylphenyl group may confer serotonin or dopamine receptor affinity .

Physicochemical Properties

  • Solubility : The sulfanylidene group and quinazoline nitrogen atoms may improve aqueous solubility via hydrogen bonding, contrasting with less polar analogs like those in .

Methodological Considerations for Comparison

  • Similarity coefficients : Tanimoto coefficients () and graph-based methods (e.g., SIMCOMP in ) quantify structural overlap. The target compound’s uniqueness arises from its hybrid thiazole-quinazoline-piperazine architecture .
  • Machine learning : Graph Isomorphism Networks (GINs) () could map 3D conformational similarities to predict bioactivity .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with piperazine derivatives and functionalized thiazole/quinazoline precursors. Key steps include nucleophilic substitution (e.g., coupling of the piperazine and thiazole moieties) and cyclization reactions. Optimization requires:

  • Solvent selection : Polar aprotic solvents like acetonitrile or DMF enhance reaction efficiency .
  • Temperature control : Reactions often proceed under reflux (e.g., 80–100°C) or at room temperature for sensitive intermediates .
  • Inert atmosphere : Nitrogen or argon is used to prevent oxidation of sulfur-containing groups .
    • Characterization : Monitor progress via TLC and HPLC. Final purity (>95%) is achieved via column chromatography or recrystallization .

Q. Which analytical techniques are most effective for confirming the molecular structure and purity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent placement. For example, the piperazine ring protons appear as distinct multiplets at δ 2.5–3.5 ppm, while thiazole protons resonate at δ 7.0–8.5 ppm .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peaks).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases often use acetonitrile/water gradients .

Q. What initial biological screening assays are recommended to evaluate potential therapeutic applications?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Enzyme inhibition : Test against kinases or cyclooxygenases (COX) using fluorometric or colorimetric substrates (e.g., ATPase activity assays) .
  • Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) or anti-inflammatory activity in macrophages (e.g., TNF-α/IL-6 ELISA) .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR shifts) during characterization?

  • Methodological Answer :

  • Variable temperature (VT) NMR : Resolve dynamic effects (e.g., piperazine ring puckering) by acquiring spectra at 25°C and 60°C .
  • 2D NMR techniques : Use HSQC and HMBC to assign ambiguous peaks, particularly for overlapping thiazole/quinazoline signals .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ADF) .

Q. What strategies are employed to elucidate the structure-activity relationship (SAR) of this compound for specific biological targets?

  • Methodological Answer :

  • Analog synthesis : Modify substituents on the piperazine (e.g., chloro vs. methoxy groups) or thiazole rings (e.g., sulfanylidene vs. oxo groups) .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase active sites) .
  • Biological testing : Compare IC₅₀ values across analogs to correlate substituent effects with activity .

Q. What advanced computational methods predict the binding affinity and interaction mechanisms with target enzymes?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess stability of key interactions (e.g., piperazine-π stacking with aromatic residues) .
  • Free-energy calculations : Use MM/GBSA or FEP to quantify binding energy contributions of specific moieties .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at 40–60°C for 24–72 hours .
  • Analytical monitoring : Track degradation products via LC-MS and identify hydrolytic cleavage points (e.g., thiazole-quinazoline linkage) .

Q. What methodologies are recommended for investigating metabolic pathways and pharmacokinetic properties in preclinical models?

  • Methodological Answer :

  • In vitro metabolism : Use liver microsomes (human/rat) with NADPH cofactors to identify phase I metabolites (e.g., hydroxylation at the piperazine ring) .
  • In vivo PK studies : Administer the compound to rodents and collect plasma/tissue samples for LC-MS/MS analysis. Key parameters: half-life (t₁/₂), bioavailability (F), and volume of distribution (Vd) .

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